molecular formula C13H12F2N2O2 B2529393 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1904065-79-7

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Cat. No.: B2529393
CAS No.: 1904065-79-7
M. Wt: 266.248
InChI Key: WDNFOIPYQJRWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a propyl chain linked to an oxazole ring, and an amide functional group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is the protein FtsZ . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

This compound inhibits the polymerization of FtsZ in a concentration-dependent manner . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Biochemical Pathways

The inhibition of FtsZ polymerization by this compound affects the bacterial cell division process . This leads to changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with inhibition of cell division .

Pharmacokinetics

It is noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially affect their bioavailability.

Result of Action

The result of the action of this compound is the inhibition of bacterial cell division . This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can affect the efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

    Formation of the Benzamide: The final step involves the coupling of the 2,6-difluorobenzoyl chloride with the oxazole-containing intermediate under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)ethyl]benzamide
  • 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)methyl]benzamide
  • 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)butyl]benzamide

Uniqueness

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to its specific structural features, such as the length of the propyl chain and the position of the fluorine atoms. These structural differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it distinct from similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNFOIPYQJRWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.